N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Overview
Description
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl core substituted with a trifluoromethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a trifluoromethyl-substituted pyrimidinyl halide with a boronic acid derivative of 4-methoxyphenyl under palladium-catalyzed conditions. The resulting intermediate is then further reacted with glycine or its derivatives to introduce the glycine moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: Substitution reactions at different positions of the pyrimidinyl core can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[6-(4-Methoxyphenyl)pyrimidin-2-yl]glycine: Lacks the trifluoromethyl group.
N-[6-(4-Methoxyphenyl)-4-(methyl)pyrimidin-2-yl]glycine: Contains a methyl group instead of a trifluoromethyl group.
N-[6-(4-Methoxyphenyl)-4-(chloro)pyrimidin-2-yl]glycine: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness: N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-23-9-4-2-8(3-5-9)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONUCEIZMHNHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163166 | |
Record name | Glycine, N-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-76-9 | |
Record name | Glycine, N-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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